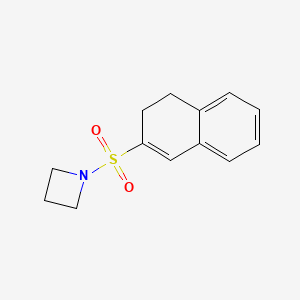
1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of 1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine has shown potential as a tool for scientific research in various fields:
Chemistry: It is used in the development of new synthetic methodologies and as a building block for the synthesis of more complex molecules.
Biology: The compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Medicine: Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Industry: It is used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. By inhibiting HDACs, the compound can alter gene expression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,4-Dihydronaphthalen-2-ylsulfonyl)azetidine can be compared with other azetidines and aziridines, which are also four-membered nitrogen-containing heterocyclic compounds. Similar compounds include:
Aziridines: These compounds are structurally similar but have a three-membered ring instead of a four-membered ring.
Other Azetidines: Compounds like 1,3,3-trimethylazetidine and 1-arenesulfonylazetidines have similar structures and are used in various synthetic applications.
The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidines and aziridines.
Properties
IUPAC Name |
1-(3,4-dihydronaphthalen-2-ylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,14-8-3-9-14)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXLANDFKKRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














